2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol
Description
2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone substituted with a brominated aromatic moiety. Its molecular formula is C₁₁H₁₅BrNO₂, and it has a molecular weight of 294.57 g/mol (CAS: 1594593-29-9) . The compound is structurally characterized by a 4-bromo-3-methylphenyl group linked via a methylamino bridge to the propane-diol core. This design introduces both lipophilic (bromine, methyl) and hydrophilic (diol, amino) properties, which may influence its solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[(4-bromo-3-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16BrNO2/c1-8-4-9(2-3-11(8)12)5-13-10(6-14)7-15/h2-4,10,13-15H,5-7H2,1H3 |
InChI Key |
FWOQPXFHGUBYHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(CO)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol typically involves the following steps:
Bromination: The starting material, 3-methylbenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a catalyst like iron (Fe) to form 4-bromo-3-methylbenzyl alcohol.
Amination: The brominated product is then reacted with an amine, such as 2-amino-1,3-propanediol, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.
Catalysts: Using specific catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones
Biological Activity
The compound 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol , also known by its chemical formula , is a novel organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a propane-1,3-diol backbone with a 4-bromo-3-methylphenylmethylamino substituent, which contributes to its biological activity. The presence of the bromine atom and the amino group allows for diverse interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.15 g/mol |
| Structural Features | Bromo and amino groups |
Antimicrobial Activity
Research indicates that compounds similar to 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol exhibit significant antibacterial and antifungal properties. The antimicrobial activity is attributed to the ability of the compound to form hydrogen bonds with various protein targets, influencing enzyme activities and cellular signaling pathways.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
The proposed mechanisms through which 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol exerts its biological effects include:
- Enzyme Inhibition: The amino group may interact with active sites of enzymes, leading to inhibition of their activity.
- Receptor Modulation: The compound may bind to specific receptors, altering cellular responses.
- Cell Membrane Interaction: Its hydrophobic regions may facilitate interaction with lipid membranes, impacting membrane integrity.
Study on Antibacterial Efficacy
A study conducted on a series of bromo-substituted alkaloids demonstrated that those with similar structural features to 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol exhibited potent antibacterial activity against common pathogens such as S. aureus and E. coli. The results indicated complete bacterial death within eight hours at specific concentrations .
Research on Antifungal Properties
Another investigation assessed the antifungal activity of related compounds against Candida albicans and Fusarium oxysporum. The results revealed promising antifungal effects with MIC values ranging from 16.69 to 78.23 µM for C. albicans, indicating potential therapeutic applications in treating fungal infections .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol Structural Variation: Contains both bromo and chloro substituents on the phenyl ring. Molecular Weight: 294.57 g/mol (identical to the target compound due to isosteric Cl/Br substitution) . Implications: Halogen positioning may alter electronic effects and binding affinity in biological targets.
Natural Product Derivatives
- 2-(4-Hydroxyphenyl)propane-1,3-diol (Compound 6) Source: Isolated from Taxus cuspidata (Japanese yew) . Differences: Lacks the bromo-methyl and amino groups; instead, it has a simple 4-hydroxyphenyl substituent. Bioactivity: Not directly reported, but related phenylpropanoids exhibit antioxidant properties .
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (Compound 7)
Stereoisomeric Pairs from Hydnocarpus anthelminthica
- threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (Compound 2)
- Bioactivity: No cytotoxicity observed in MTT assays .
Amino-Substituted Derivatives
- CAS: 1224709-17-4; molecular formula C₁₀H₁₅NO₃ .
Comparative Data Table
Key Findings and Implications
Structural Diversity: The propane-1,3-diol core accommodates diverse substituents, enabling tuning of physicochemical properties (e.g., lipophilicity via halogens, polarity via hydroxyl/amino groups).
Synthetic vs. Natural: Synthetic analogs (e.g., PD-1/PD-L1 inhibitors) prioritize functional groups for target binding, while natural derivatives often lack nitrogenous modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
